1H-Indole-3-acetonitrile, 2-bromo-
CAS No.: 106050-92-4
Cat. No.: VC21267203
Molecular Formula: C10H7BrN2
Molecular Weight: 235.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106050-92-4 |
---|---|
Molecular Formula | C10H7BrN2 |
Molecular Weight | 235.08 g/mol |
IUPAC Name | 2-(2-bromo-1H-indol-3-yl)acetonitrile |
Standard InChI | InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2 |
Standard InChI Key | JZYCINFSLNJNEP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |
Introduction
Fundamental Characteristics and Properties
Chemical Identity and Structure
1H-Indole-3-acetonitrile, 2-bromo- is an organic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.08 g/mol. The compound's IUPAC name is 2-(2-bromo-1H-indol-3-yl)acetonitrile, featuring an indole ring system with a bromine atom at the 2-position and an acetonitrile group at the 3-position. This structural arrangement creates a chemically versatile molecule with multiple reactive sites, enabling its participation in various synthetic transformations.
The compound belongs to the broader family of indole derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry and materials science. The presence of the bromine atom at the 2-position significantly influences the electron distribution across the molecule, affecting its chemical reactivity and biological interactions.
Physical Properties
1H-Indole-3-acetonitrile, 2-bromo- typically appears as a crystalline solid with a high melting point. The compound's solubility profile shows reasonable dissolution in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents, while exhibiting limited solubility in aqueous media. This solubility pattern reflects its predominantly hydrophobic nature, which has implications for its biological activity and synthetic applications.
The presence of the nitrile group (-C≡N) contributes significantly to the compound's polarity and potential for hydrogen bonding interactions. Meanwhile, the bromine substituent affects the electron density distribution within the indole ring system, influencing the compound's spectroscopic properties and chemical behavior.
Synthesis and Preparation Methods
Synthetic Routes
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural information about 1H-Indole-3-acetonitrile, 2-bromo-. In the ¹H NMR spectrum, characteristic signals appear for the aromatic protons of the indole ring system, typically in the range of δ 7.1-8.3 ppm. The N-H proton of the indole moiety generally appears as a broad singlet at approximately δ 8.5-9.5 ppm, while the methylene protons adjacent to the nitrile group typically resonate as a singlet around δ 3.7-4.0 ppm.
In the ¹³C NMR spectrum, the carbon atom of the nitrile group (-C≡N) shows a characteristic signal at approximately δ 117-120 ppm. The carbon bearing the bromine substituent at the 2-position typically appears at δ 110-115 ppm, shifted downfield due to the electron-withdrawing effect of the bromine atom. These spectroscopic features provide valuable confirmation of the compound's structure.
Infrared Spectroscopy
Infrared (IR) spectroscopy of 1H-Indole-3-acetonitrile, 2-bromo- reveals characteristic absorption bands that correspond to key functional groups within the molecule. The nitrile group (-C≡N) typically exhibits a distinctive sharp absorption band at approximately 2200-2260 cm⁻¹. The N-H stretching vibration of the indole moiety generally appears as a broad band in the region of 3200-3500 cm⁻¹.
Additional characteristic absorptions include C=C stretching vibrations of the aromatic ring system (1400-1600 cm⁻¹) and C-Br stretching (600-800 cm⁻¹). These spectroscopic features collectively provide a distinctive "fingerprint" that can be used for identification and authentication of the compound.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 1H-Indole-3-acetonitrile, 2-bromo-. Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ appears at m/z 235/237 with the characteristic isotopic pattern of bromine-containing compounds (approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation patterns include the loss of HCN (hydrogen cyanide) from the acetonitrile group and potential cleavage of the C-Br bond. High-resolution mass spectrometry (HRMS) provides precise mass measurements that confirm the molecular formula C₁₀H₇BrN₂, supporting structural assignment and purity assessment.
Biological Activities and Applications
Bronchodilator Activity
One of the significant pharmacological applications of 1H-Indole-3-acetonitrile, 2-bromo- is its potential as a bronchodilator. Research indicates that compounds in this structural class can alleviate symptoms associated with respiratory conditions such as asthma and other bronchoconstrictive disorders. Studies have demonstrated effective bronchodilation in animal models, including cats and guinea pigs, suggesting potential therapeutic applications.
The bronchodilator activity likely stems from the compound's ability to interact with specific receptors in the respiratory system, potentially including β-adrenergic receptors or other targets involved in airway smooth muscle relaxation. This biological activity represents a promising avenue for further development in respiratory medicine.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of indole derivatives, including 1H-Indole-3-acetonitrile, 2-bromo-. Compounds derived from similar indole-3-acetonitrile scaffolds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and programmed cell death (apoptosis).
The structural features of 1H-Indole-3-acetonitrile, 2-bromo-, particularly the bromine substituent at the 2-position, may contribute to its potential anticancer activity by enhancing binding to specific biological targets or improving cellular uptake. Ongoing research aims to fully elucidate the mechanisms underlying these anticancer effects and to develop optimized derivatives with enhanced potency and selectivity.
Applications as Fluorescent Probes
The compound has been investigated for potential applications as a fluorescent probe in organic semiconductors and photovoltaic devices. The tunable nature of indole derivatives with acetonitrile substituents allows for applications in specialized optical technologies, including two-photon absorption and organic field-effect transistors (OFETs).
Studies have demonstrated that the emission characteristics of these compounds are highly dependent on solvent polarity, a property that can be strategically manipulated for specific applications in optoelectronic devices. The presence of the bromine substituent at the 2-position may further influence these photophysical properties, potentially offering advantages for certain specialized applications.
Structure-Activity Relationships
Comparison with Related Compounds
The biological and physicochemical properties of 1H-Indole-3-acetonitrile, 2-bromo- can be better understood through comparison with structurally related compounds. For instance, the positional isomer 2-(4-bromo-1H-indol-3-yl)acetonitrile, which features bromine at the 4-position rather than the 2-position, exhibits different biological activities against various cancer cell lines.
Table 1: Comparison of Anticancer Activity Between Bromine-Substituted Indole Derivatives
Compound | Position of Bromine | Cell Line | IC50 (μM) |
---|---|---|---|
2-(4-bromo-1H-indol-3-yl)acetonitrile | 4-position | MCF-7 (Breast) | 14 |
2-(4-bromo-1H-indol-3-yl)acetonitrile | 4-position | PC3 (Prostate) | 12 |
2-(4-bromo-1H-indol-3-yl)acetonitrile | 4-position | HCT-116 (Colon) | 9.71 |
These comparative studies highlight how the position of the bromine substituent significantly influences biological activity, potentially due to differences in electron distribution, steric effects, or alterations in binding affinity for biological targets.
Effects of Structural Modifications
Synthetic Versatility and Chemical Transformations
Reactivity Patterns
1H-Indole-3-acetonitrile, 2-bromo- exhibits diverse reactivity patterns that enable its transformation into various derivatives with potentially enhanced properties. The bromine substituent at the 2-position serves as an excellent handle for further functionalization through transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira protocols.
The acetonitrile group also offers opportunities for transformation into other functional groups, such as carboxylic acids, amides, aldehydes, or amines, through well-established synthetic methodologies. This chemical versatility makes 1H-Indole-3-acetonitrile, 2-bromo- a valuable synthetic intermediate in medicinal chemistry and materials science.
Synthetic Applications
The synthetic utility of 1H-Indole-3-acetonitrile, 2-bromo- extends to the preparation of complex molecular structures with potential applications in drug discovery and development. By strategically exploiting the reactivity of both the bromine substituent and the acetonitrile group, researchers can access diverse molecular scaffolds for biological screening and structure-activity relationship studies.
One promising synthetic application involves the use of palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl groups at the 2-position, potentially enhancing interaction with biological targets or modifying physicochemical properties. Additionally, the acetonitrile group can be transformed into a range of functional groups that influence hydrogen bonding capabilities, basicity, or other parameters relevant to drug-like properties.
Analytical Methods and Characterization Techniques
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents a powerful tool for the analysis of 1H-Indole-3-acetonitrile, 2-bromo-, providing information about purity, identity, and stability. Typical HPLC conditions for this compound might include a C18 reverse-phase column with a mobile phase consisting of acetonitrile-water mixtures, often with the addition of modifiers such as formic acid or ammonium acetate to improve peak shape and resolution.
Thin-layer chromatography (TLC) serves as a complementary technique for monitoring reactions and assessing purity, with common solvent systems including ethyl acetate-hexane mixtures in various ratios. The compound typically exhibits distinctive UV absorption or fluorescence under appropriate visualization conditions, facilitating TLC analysis.
X-ray Crystallography
X-ray crystallography provides detailed information about the three-dimensional structure of 1H-Indole-3-acetonitrile, 2-bromo-, including bond lengths, bond angles, and crystal packing arrangements. This technique can confirm the position of the bromine substituent at the 2-position and provide insights into intermolecular interactions in the crystalline state, such as hydrogen bonding or π-stacking arrangements.
The crystallographic data for related brominated indole derivatives suggest that the C-Br bond length typically falls in the range of 1.85-1.95 Å, with the bromine atom slightly deviating from the plane of the indole ring system due to steric effects. These structural details can inform computational studies and aid in understanding structure-activity relationships.
Future Research Directions
Medicinal Chemistry Opportunities
The structural features and preliminary biological activities of 1H-Indole-3-acetonitrile, 2-bromo- suggest several promising directions for medicinal chemistry research. Further investigation of its bronchodilator and anticancer properties could lead to the development of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Structure-based design approaches, potentially utilizing computational methods such as molecular docking and dynamics simulations, could identify modifications that improve binding to specific biological targets. Additionally, the development of focused libraries based on this scaffold could facilitate high-throughput screening for novel biological activities beyond those currently identified.
Materials Science Applications
Beyond medicinal chemistry, 1H-Indole-3-acetonitrile, 2-bromo- holds promise for applications in materials science, particularly in the development of functional materials with tailored optical or electronic properties. The compound's fluorescence characteristics and potential for incorporation into larger molecular systems make it relevant for research in areas such as organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors.
Future research might focus on exploring structure-property relationships to design derivatives with optimized photophysical properties, such as enhanced quantum yield, tunable emission wavelengths, or improved stability under operating conditions. These efforts could contribute to the development of next-generation materials for advanced technological applications.
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